1,3-Dioxolo[4,5-c]quinoline
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Overview
Description
[1,3]Dioxolo[4,5-c]quinoline is a heterocyclic compound that features a fused dioxole ring and a quinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for [1,3]dioxolo[4,5-c]quinoline involves the reaction of sesamol, aromatic aldehydes, and 2-aminopropene-1,1,3-tricarbonitrile in the presence of triethylamine at 100°C under neat reaction conditions . Another method includes the visible-light-induced radical bromination of ethyl 6-methyl-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate using N-bromosuccinimide and a 150-W tungsten bulb as an initiator .
Industrial Production Methods
Industrial production methods for [1,3]dioxolo[4,5-c]quinoline typically involve large-scale synthesis using starting materials such as ortho-aminobenzoic acid and chloropropanone. The key step in this process is the rearrangement of acetyl ortho-aminobenzoate .
Chemical Reactions Analysis
Types of Reactions
[1,3]Dioxolo[4,5-c]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield different quinoline-based products.
Substitution: Substitution reactions, such as bromination, can introduce functional groups at specific positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: N-bromosuccinimide is a common reagent for bromination reactions.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
Chemistry
In chemistry, [1,3]dioxolo[4,5-c]quinoline is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of new materials with unique electronic and optical properties .
Biology and Medicine
In the field of biology and medicine, [1,3]dioxolo[4,5-c]quinoline derivatives have shown potential as anticonvulsant agents. These compounds have been screened for their activity against seizures and have demonstrated significant therapeutic profiles . Additionally, they exhibit antibacterial properties and have been tested against various bacterial strains .
Industry
Industrially, [1,3]dioxolo[4,5-c]quinoline is used in the production of dyes, pigments, and other specialty chemicals. Its unique structural properties make it a valuable component in the development of new materials .
Mechanism of Action
The mechanism of action of [1,3]dioxolo[4,5-c]quinoline involves its interaction with specific molecular targets. For instance, certain derivatives of this compound have been shown to interact with the gamma-aminobutyric acid (GABA) receptor, leading to anticonvulsant effects . The compound’s antibacterial activity is attributed to its ability to inhibit bacterial DNA gyrase, thereby preventing bacterial replication .
Comparison with Similar Compounds
Similar Compounds
Oxolinic Acid:
[1,3]Dioxolo[4,5-g]quinoline: Another similar compound with a fused dioxole and quinoline ring, used in various chemical and biological applications.
Uniqueness
[1,3]Dioxolo[4,5-c]quinoline is unique due to its specific structural arrangement, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for the development of new materials and therapeutic agents .
Properties
CAS No. |
234-21-9 |
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Molecular Formula |
C10H7NO2 |
Molecular Weight |
173.17 g/mol |
IUPAC Name |
[1,3]dioxolo[4,5-c]quinoline |
InChI |
InChI=1S/C10H7NO2/c1-2-4-8-7(3-1)10-9(5-11-8)12-6-13-10/h1-5H,6H2 |
InChI Key |
FLXXAOORYJOLJT-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C3=CC=CC=C3N=C2 |
Origin of Product |
United States |
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